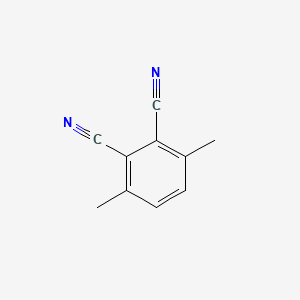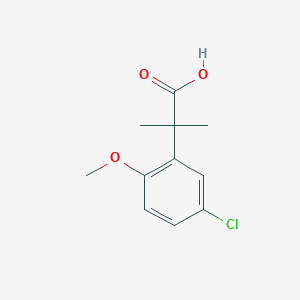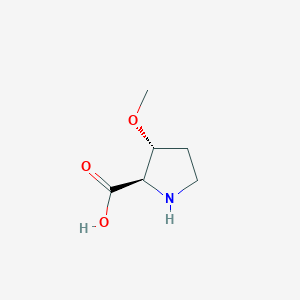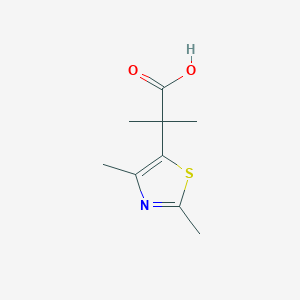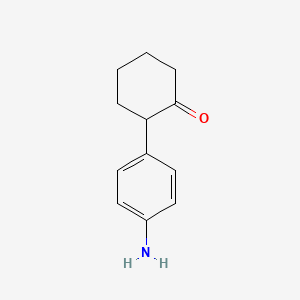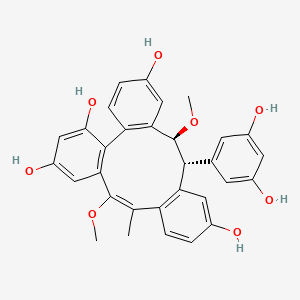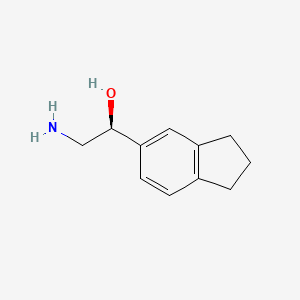
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Indanone Derivatives: One common method involves the reduction of indanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol is then subjected to amination reactions to introduce the amino group.
Amination of Indanol Derivatives: Another approach is the direct amination of indanol derivatives using reagents like ammonia or amines in the presence of catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalytic hydrogenation and continuous flow processes are commonly employed to scale up the production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Simpler amines, alcohols.
Substitution: Various substituted derivatives.
科学的研究の応用
Chemistry:
Synthesis of Chiral Ligands: The compound is used as a building block for the synthesis of chiral ligands, which are essential in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It is used in the synthesis of materials with specific optical properties, useful in the development of advanced materials.
作用機序
The compound exerts its effects primarily through interactions with biological receptors and enzymes. Its indane moiety allows it to fit into specific binding sites, modulating the activity of the target molecules. The amino group can form hydrogen bonds, enhancing its binding affinity. Pathways involved include neurotransmitter modulation and enzyme inhibition.
類似化合物との比較
- (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol
- (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Uniqueness:
- Chirality: The (1S) configuration provides unique stereochemical properties, influencing its biological activity.
- Indane Moiety: The presence of the indane moiety distinguishes it from other amino alcohols, contributing to its specific interactions with biological targets.
This detailed article should provide a comprehensive overview of (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1 |
InChIキー |
IDFAEJQKQCDPLU-LLVKDONJSA-N |
異性体SMILES |
C1CC2=C(C1)C=C(C=C2)[C@@H](CN)O |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
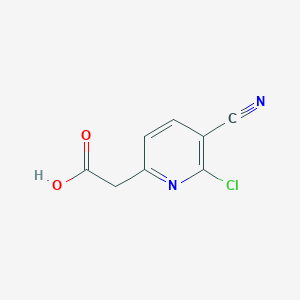
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)


